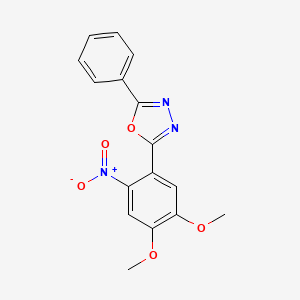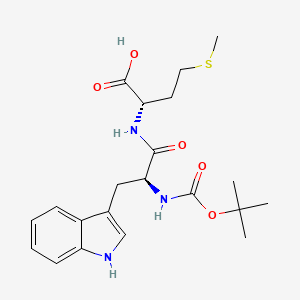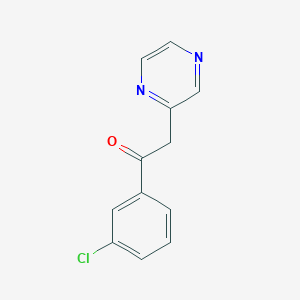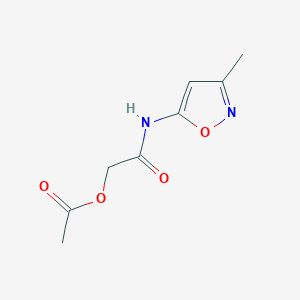
5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one core structure with a hydroxyphenyl-piperazine substituent. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of 4-hydroxyphenylpiperazine with a suitable pyrrolidin-2-one precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential antihypertensive and antiarrhythmic properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, as a potential SSRI, it inhibits the reuptake of serotonin in the brain, thereby increasing the availability of serotonin in the synaptic cleft. This action is mediated through its binding to the serotonin transporter (SERT) protein . Additionally, its antihypertensive effects are thought to be related to its interaction with adrenergic receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Another compound with SSRI activity.
Pyrrolidin-2-one derivatives: Various derivatives with different substituents on the piperazine ring have been studied for their biological activities.
Uniqueness
5-(4-(4-Hydroxyphenyl)piperazin-1-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its hydroxyphenyl group contributes to its potential as an SSRI, while the pyrrolidin-2-one core provides a versatile scaffold for further modifications .
Propriétés
Numéro CAS |
91703-21-8 |
|---|---|
Formule moléculaire |
C14H19N3O2 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
5-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H19N3O2/c18-12-3-1-11(2-4-12)16-7-9-17(10-8-16)13-5-6-14(19)15-13/h1-4,13,18H,5-10H2,(H,15,19) |
Clé InChI |
YYWLYJCEXQFQJQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC1N2CCN(CC2)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12895652.png)




![N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine](/img/structure/B12895679.png)
![4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinoline-3-carbonitrile](/img/structure/B12895692.png)


![Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]-](/img/structure/B12895716.png)
